molecular formula C25H28F3N3O3S B2553077 4-[(2,4-dioxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-propylcyclohexane-1-carboxamide CAS No. 1029784-80-2

4-[(2,4-dioxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-propylcyclohexane-1-carboxamide

货号: B2553077
CAS 编号: 1029784-80-2
分子量: 507.57
InChI 键: ANSQHCFNWYFGOT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-[(2,4-dioxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-propylcyclohexane-1-carboxamide is a structurally complex molecule featuring a thieno[3,2-d]pyrimidinone core substituted with a trifluoromethylphenyl group and a cyclohexane-carboxamide moiety. Its synthesis likely involves multi-step reactions, including amide coupling and heterocyclic ring formation, as suggested by analogous procedures in the literature .

属性

IUPAC Name

4-[[2,4-dioxo-1-[[3-(trifluoromethyl)phenyl]methyl]thieno[3,2-d]pyrimidin-3-yl]methyl]-N-propylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28F3N3O3S/c1-2-11-29-22(32)18-8-6-16(7-9-18)14-31-23(33)21-20(10-12-35-21)30(24(31)34)15-17-4-3-5-19(13-17)25(26,27)28/h3-5,10,12-13,16,18H,2,6-9,11,14-15H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSQHCFNWYFGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CCC(CC1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-dioxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-propylcyclohexane-1-carboxamide typically involves multi-step organic reactionsCommon reagents used in these steps include trifluoromethylating agents, cyclohexanecarboxylic acid derivatives, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

化学反应分析

Types of Reactions

4-[(2,4-dioxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-propylcyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

科学研究应用

Research indicates that compounds with structural similarities to this molecule exhibit various biological activities:

Anticancer Activity

Studies have shown that derivatives of thieno[3,2-d]pyrimidine can inhibit tumor growth and induce apoptosis in cancer cell lines. The incorporation of specific functional groups enhances these effects. For instance:

  • A study demonstrated that similar pyrimidine compounds could significantly reduce cell viability in human cancer cell lines at concentrations as low as 10 µM, with IC50 values ranging from 5 to 15 µM depending on the specific cell line tested.

Antimicrobial Properties

Compounds resembling this structure have shown significant antimicrobial activity against various pathogens. Research has indicated:

  • Some derivatives exhibited zones of inhibition greater than 15 mm against Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL.

Central Nervous System Activity

The presence of a propyl group may contribute to central nervous system activity. Potential applications include:

  • Neuroprotective effects or modulation of neurotransmitter systems.

Anticancer Efficacy

A notable study focused on the anticancer potential of similar thieno[3,2-d]pyrimidine derivatives. Results indicated:

  • Significant reductions in cancer cell viability across multiple cell lines.

Antimicrobial Screening

In another investigation, derivatives were screened for antibacterial properties:

  • The study highlighted effective inhibition against common bacterial strains, supporting the compound's potential as an antibiotic agent.

作用机制

The mechanism of action of 4-[(2,4-dioxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-propylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context .

相似化合物的比较

Table 1: Structural Comparison with Related Compounds

Compound Name / ID Core Structure Key Substituents Potential Pharmacological Role
Target Compound Thieno[3,2-d]pyrimidinone 3-(Trifluoromethyl)benzyl, cyclohexane-carboxamide, N-propyl Unknown (likely kinase or enzyme inhibition)
N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1(2H)-carboxamide Tetrahydropyrimidine 2,4-Difluorobenzyl, chloro-fluorophenyl Enzyme inhibition (e.g., DHFR)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide Pyrazole-carboxamide Dichlorophenyl, pyridylmethyl Cannabinoid receptor modulation
N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide Pyrazole-carboxamide Trifluoromethyl, chloro-pyridyl Insecticidal or herbicidal activity

Functional Group Analysis

  • Trifluoromethyl Groups : The 3-(trifluoromethyl)phenyl group in the target compound is a common motif in medicinal chemistry for enhancing metabolic stability and binding affinity through hydrophobic interactions .
  • Cyclohexane-Carboxamide : The cyclohexane ring may improve solubility compared to aromatic counterparts, as seen in cyclohexane-containing analogs like N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide .
  • Thieno[3,2-d]pyrimidinone Core: Similar to tetrahydropyrimidine derivatives (e.g., compound 50 in ), this scaffold may target enzymes like dihydrofolate reductase (DHFR) or kinases.

Pharmacokinetic and Binding Predictions

  • Lipophilicity : The trifluoromethyl group and N-propyl chain likely increase logP compared to pyridine- or pyrazole-based carboxamides .
  • Metabolic Stability: The thienopyrimidinone core may resist oxidative degradation better than pyrimidine derivatives lacking sulfur .

生物活性

The compound 4-[(2,4-dioxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-propylcyclohexane-1-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from various research studies to provide an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core structure with several functional groups that contribute to its biological activity. The presence of a trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

Research indicates that compounds with similar structural motifs often exhibit activity against various biological targets. The thieno[3,2-d]pyrimidine derivatives are known for their ability to inhibit specific enzymes and receptors involved in disease processes:

  • Kinase Inhibition : Many thieno[3,2-d]pyrimidine derivatives act as kinase inhibitors. They may target pathways involved in cancer proliferation by inhibiting growth factor signaling.
  • Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Biological Activity Overview

Activity Type Description References
Anticancer Inhibits tumor growth by targeting specific kinases involved in cell signaling pathways.
Antimicrobial Exhibits bactericidal effects against various strains through disruption of metabolic functions.
Anti-inflammatory Reduces inflammation by inhibiting cytokine production and signaling pathways.

Case Studies

  • Anticancer Efficacy : A study evaluating the anticancer properties of similar thieno[3,2-d]pyrimidine derivatives demonstrated significant inhibition of cell proliferation in non-small cell lung cancer (NSCLC) models. The mechanism was attributed to the compound's ability to inhibit the HER family of kinases, which are crucial for tumor growth and survival .
  • Antimicrobial Activity : Another investigation into the antimicrobial properties of related compounds found that they effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The study highlighted the potential for these compounds to serve as lead candidates for developing new antibiotics .
  • In Vivo Studies : Animal models treated with thieno[3,2-d]pyrimidine derivatives exhibited reduced tumor sizes and improved survival rates compared to control groups. These findings underscore the therapeutic potential of these compounds in oncology .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for academic-scale synthesis?

  • Methodology : The compound’s synthesis involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, similar thienopyrimidinone derivatives are synthesized via condensation of substituted anilines with activated intermediates (e.g., using phenyl chloroformate) under reflux in anhydrous dichloromethane with triethylamine as a base .
  • Optimization : Use coupling agents like EDC·HCl and HOBt for amide bond formation (common in carboxamide derivatives) to improve yield. Monitor reaction progress via TLC or HPLC. Reaction temperature (typically 0–25°C) and solvent polarity significantly affect intermediates’ stability .
  • Example Protocol :

StepReagents/ConditionsIntermediateYield (%)
13-(Trifluoromethyl)benzylamine, DCM, 0°CThienopyrimidinone core65–75
2EDC·HCl, HOBt, cyclohexane-carboxylic acid derivativeFinal carboxamide50–60

Q. How can researchers characterize this compound’s purity and structural integrity?

  • Analytical Methods :

  • HPLC : Use a C18 column with acetonitrile/water gradient (e.g., 70:30 to 95:5) for purity assessment (>98% recommended) .
  • NMR : Key signals include the trifluoromethyl group (δ ~7.5–7.8 ppm in aromatic regions) and cyclohexane protons (δ ~1.2–2.5 ppm). Compare with published spectra of analogous thienopyrimidinones .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) with high-resolution ESI-MS.

Q. What solvents and formulation strategies are suitable for in vitro assays given its physicochemical properties?

  • Solubility : Due to lipophilic groups (trifluoromethyl, cyclohexane), use DMSO for stock solutions. For aqueous assays, dilute in PBS with ≤0.1% Tween-80 to prevent aggregation.
  • Stability : Store lyophilized powder at –20°C. Monitor degradation via UV-Vis (λmax ~260–280 nm for thienopyrimidinone) under physiological conditions .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound’s biological targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). The trifluoromethyl group may enhance binding via hydrophobic interactions .
  • MD Simulations : Simulate ligand-receptor complexes in GROMACS to assess stability of hydrogen bonds between the carboxamide and catalytic residues.
    • Data Interpretation : Correlate docking scores (ΔG) with experimental IC₅₀ values. Discrepancies may arise from solvation effects or conformational flexibility .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Case Study : If conflicting IC₅₀ values are reported for kinase inhibition:

  • Control Variables : Standardize assay conditions (ATP concentration, pH, temperature).
  • Orthogonal Assays : Validate via SPR (surface plasmon resonance) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
    • Statistical Analysis : Apply ANOVA to compare datasets. Outliers may stem from impurities (>95% purity required) or metabolite interference .

Q. How can researchers design derivatives to improve metabolic stability without compromising potency?

  • Rational Design :

  • Cyclohexane Modification : Introduce polar substituents (e.g., hydroxyl) to enhance solubility while retaining conformational rigidity.
  • Trifluoromethyl Alternatives : Replace with sulfonamide or cyano groups to balance lipophilicity and metabolic resistance.
    • In Vitro ADME : Test microsomal stability (human liver microsomes) and CYP450 inhibition. LC-MS/MS quantifies metabolite formation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for intermediates?

  • Root Causes : Variability in anhydrous conditions, reagent quality (e.g., EDC·HCl vs. DCC), or column chromatography efficiency.
  • Resolution : Reproduce reactions with strict inert atmosphere (N₂/Ar) and freshly distilled solvents. Compare intermediates via melting point and ¹H-NMR coupling constants (e.g., J = 6.6 Hz for methylene protons) .

Methodological Resources

  • Key References :
    • Synthesis protocols for thienopyrimidinones .
    • Computational workflows for SAR .
    • Analytical validation guidelines .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。